molecular formula C9H10O2 B14660237 4-(3-Methyloxiran-2-yl)phenol CAS No. 51410-47-0

4-(3-Methyloxiran-2-yl)phenol

Cat. No.: B14660237
CAS No.: 51410-47-0
M. Wt: 150.17 g/mol
InChI Key: OIPQGYXJLOKPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methyloxiran-2-yl)phenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 3-methyloxirane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyloxiran-2-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile under specific conditions. For example, the reaction of 4-bromophenol with 3-methyloxirane in the presence of a base such as sodium hydroxide can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as ester rearrangement, hydrolysis, and reduction of quinones .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyloxiran-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Phenols

    Substitution: Nitro and bromo derivatives of the phenol

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyloxiran-2-yl)phenol is unique due to the presence of the 3-methyloxirane group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenolic compounds and contributes to its specific applications in various fields.

Properties

CAS No.

51410-47-0

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

4-(3-methyloxiran-2-yl)phenol

InChI

InChI=1S/C9H10O2/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3

InChI Key

OIPQGYXJLOKPOX-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.